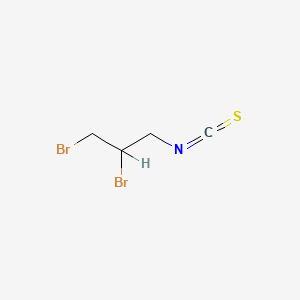
1,2,3,4-四氢-β-咔啉-1,3-二羧酸
描述
1,2,3,4-Tetrahydro-β-carboline-1,3-dicarboxylic acid (THCA) is a biologically active compound that is found in various foodstuffs, particularly in smoked foods such as fish, sausage, and cheese. It is derived from a Pictet–Spengler condensation reaction between L-tryptophan and formaldehyde. The presence of THCA in smoked foods is attributed to the reaction involving formaldehyde from smoke and tryptophan, with higher concentrations found in the exterior parts of these foods that are exposed to smoke .
Synthesis Analysis
The synthesis of THCA and its derivatives can be achieved through several methods. One such method involves the Pictet-Spengler reaction, which is a classical approach for synthesizing tetrahydro-β-carbolines. An alternative "aldehyde-free" method for the synthesis of THCA involves a ruthenium hydride/Brønsted acid-catalyzed tandem isomerization/N-acyliminium cyclization sequence. This method provides a convenient route for the synthesis of THCA and offers possibilities for total synthesis and the formation of quaternary stereogenic centers . Another synthesis approach uses trifluoroacetic acid catalyzed Pictet-Spengler reaction with titanium(IV) isopropoxide as an imination reagent, which is a general method for preparing various THCA derivatives .
Molecular Structure Analysis
The molecular structure of THCA and its derivatives can be characterized using techniques such as HPLC and GC-MS. For instance, THCA and its diastereoisomers have been identified in wine samples after derivatization to form N-trifluoroacetyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl esters . The molecular structure of THCA allows it to participate in intermolecular associations, which can be studied using vibrational circular dichroism (VCD), although this technique was specifically applied to a different compound, tetrahydrofuran-2-carboxylic acid, in the provided data .
Chemical Reactions Analysis
THCA undergoes various chemical reactions, including decarboxylation. In a study, the decarboxylation of carboxyl-14C labeled THCA was examined in mouse brain homogenate and buffer, with the reaction being catalyzed by pyridoxal-5'-phosphate. The decarboxylation resulted in the formation of 1,2,3,4-tetrahydro-β-carbolines and some 3,4-dihydro analogues . Additionally, THCA can undergo rearrangement reactions under strong acid conditions, leading to the formation of isomeric products and other structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of THCA are influenced by its molecular structure and the presence of functional groups. The compound's solubility, reactivity, and stability can be affected by factors such as pH, temperature, and the presence of catalysts. For example, the decarboxylation rate of THCA is increased in the presence of pyridoxal-5'-phosphate, indicating that the compound's reactivity can be modulated by cofactors . The concentrations of THCA in various food and beverage samples, such as wines, have been quantified, showing that its occurrence can vary significantly depending on the type of product and processing methods .
科学研究应用
食品和饮料中的检测
1,2,3,4-四氢-β-咔啉-1,3-二羧酸已在各种食品和饮料中被鉴定出来。Gutsche和Herderich(1997)开发了一种使用液相色谱和质谱的方法,用于选择性检测食品中的四氢-β-咔啉羧酸,包括醇类饮料和调味品中的对映异构体1,2,3,4-四氢-β-咔啉-1,3-二羧酸(Gutsche & Herderich, 1997)。
在人体生物系统中的存在
Adachi等人(1991)报告了在人类尿液和乳汁中检测到1,2,3,4-四氢-β-咔啉-3-羧酸及其甲基化衍生物,表明人体内合成了这种化合物(Adachi et al., 1991)。
抗氧化性质
1,2,3,4-四氢-β-咔啉衍生物,包括1,2,3,4-四氢-β-咔啉-1,3-二羧酸,已经表现出抗氧化效果。Herraiz和Galisteo(2002)发现这些化合物存在于葡萄酒和醋等食品中,在ABTS测定中显示出自由基清除和抗氧化活性(Herraiz & Galisteo, 2002)。
化学合成
Agnusdei等人(2003)描述了一种多步合成策略,用于生产四氢-β-咔啉衍生物,包括1,2,3,4-四氢-β-咔啉-1,3-二羧酸,突出了它们在各种化学应用中的潜力(Agnusdei et al., 2003)。
在色氨酸代谢中的作用
该化合物还涉及色氨酸代谢,正如通过研究其在食品中通过发酵和涉及色氨酸的缩合过程形成的过程所暗示的(Herraiz et al., 1996)。
未来方向
属性
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-12(17)9-5-7-6-3-1-2-4-8(6)14-10(7)11(15-9)13(18)19/h1-4,9,11,14-15H,5H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMZDKZTZLGVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974570 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
CAS RN |
59132-30-8 | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59132-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido(3,4-b)indole-1,3-dicarboxylic acid, 2,3,4,9-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059132308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC298850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | 1,2,3,4-Tetrahydro-b-carboline-1,3-dicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















